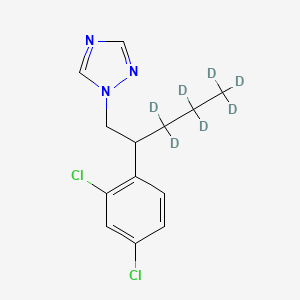

Penconazole-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penconazole-d7 is a deuterium-labeled derivative of Penconazole, a triazole fungicide. The deuterium labeling is used to trace the compound in various scientific studies. Penconazole itself is widely used to control powdery mildew on crops such as apples, grapes, and vegetables by inhibiting sterol biosynthesis in fungi .

準備方法

Synthetic Routes and Reaction Conditions

Penconazole-d7 is synthesized from Penconazole by replacing hydrogen atoms with deuterium. The synthesis involves several steps, including Darzen condensation, reduction, esterification, and synthesis using potassium borohydride . The main raw materials used are 2,4-dichloro butyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, and to meet energy conservation and emission reduction requirements .

化学反応の分析

Types of Reactions

Penconazole-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various metabolites and derivatives that are used in further scientific research .

科学的研究の応用

Penconazole-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracing in studies. Its applications include:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of Penconazole.

Biology: Helps in understanding the metabolic pathways and effects of Penconazole in living organisms.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Penconazole.

Industry: Applied in the development of new fungicides and in environmental studies to trace the movement and degradation of Penconazole in ecosystems .

作用機序

Penconazole-d7, like Penconazole, acts as a sterol demethylation inhibitor. It inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of cell membrane formation and ultimately the death of the fungal cells . The molecular targets include cytochrome P450-dependent 14α-demethylase, which is crucial for ergosterol biosynthesis .

類似化合物との比較

Penconazole-d7 is compared with other triazole fungicides such as Tebuconazole, Propiconazole, and Myclobutanil. These compounds share similar mechanisms of action but differ in their specific applications, efficacy, and environmental impact. This compound’s uniqueness lies in its deuterium labeling, which provides an advantage in tracing and studying the compound in various scientific contexts .

List of Similar Compounds

- Tebuconazole

- Propiconazole

- Myclobutanil

This compound stands out due to its specific use in research applications, providing valuable insights into the behavior and effects of Penconazole in different environments and organisms.

生物活性

Penconazole-d7 is a deuterated derivative of penconazole, a systemic triazole fungicide widely used in agriculture to control various fungal diseases, particularly powdery mildew in crops such as apples and grapes. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological effects, and implications for environmental health.

This compound shares structural similarities with its parent compound, penconazole, which functions primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, leading to cell death in susceptible fungi.

- Chemical Structure : this compound is characterized by the presence of seven deuterium atoms, which enhance its stability and detection in analytical studies.

Antifungal Efficacy

This compound exhibits significant antifungal activity against a range of plant pathogens. Studies have demonstrated that it effectively controls fungal infections in various crops, contributing to increased agricultural yields.

Toxicological Effects

While this compound is effective as a fungicide, its biological activity raises concerns regarding potential toxicity to non-target organisms, including humans and wildlife. Research indicates that exposure can lead to oxidative stress and neurotoxic effects.

- Neurotoxicity : In a study involving Wistar rats, Penconazole induced oxidative stress in brain tissues, evidenced by increased lipid peroxidation and protein oxidation. The compound significantly inhibited acetylcholinesterase (AChE) activity in the cerebrum and cerebellum, suggesting potential neurotoxic effects .

- Oxidative Stress in Aquatic Life : Acute exposure studies on goldfish (Carassius auratus) revealed that Penconazole increases reactive oxygen species (ROS) levels while enhancing antioxidant enzyme activities (e.g., superoxide dismutase and catalase) in gill tissues. This indicates a compensatory response to oxidative stress induced by the fungicide .

Case Studies

- Rats Exposure Study : In a controlled exposure study with male Wistar rats administered Penconazole at doses of 67 mg/kg every two days for nine days, significant increases in brain weight and oxidative damage markers were observed. The study concluded that Penconazole acts as a neurotoxicant through oxidative stress mechanisms .

- Aquatic Toxicity Assessment : A study assessing the impact of Topas (a commercial formulation containing Penconazole) on goldfish highlighted alterations in antioxidant defense systems across various organs. The gills were particularly affected, showcasing increased thiol content and enhanced enzymatic activities indicative of an adaptive response to oxidative stress .

Environmental Impact

The persistence of this compound in agricultural settings raises concerns about its environmental impact. Residue studies indicate that it can accumulate in soil and water systems, potentially affecting non-target species and disrupting ecological balance.

特性

分子式 |

C13H15Cl2N3 |

|---|---|

分子量 |

291.22 g/mol |

IUPAC名 |

1-[3,3,4,4,5,5,5-heptadeuterio-2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole |

InChI |

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3/i1D3,2D2,3D2 |

InChIキー |

WKBPZYKAUNRMKP-NCKGIQLSSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |

正規SMILES |

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。